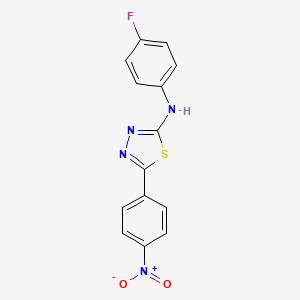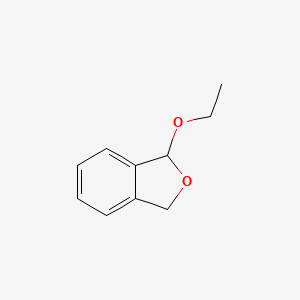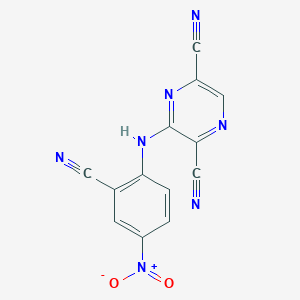![molecular formula C26H17N3 B12914525 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole CAS No. 258329-25-8](/img/structure/B12914525.png)
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Métodos De Preparación
The synthesis of 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method yields the tricyclic indole structure, which can be further modified to obtain the desired compound. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acids, bases, and oxidizing agents. For example, under the influence of acids, 3-formylindole can form urorosein, which decomposes to give a series of indole derivatives, including 6-(indol-3-yl)-5H,7H-indolo[2,3-b]carbazole . These reactions often result in the formation of biologically active products with potential therapeutic applications.
Aplicaciones Científicas De Investigación
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole has numerous scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds. In biology and medicine, indole derivatives have shown promise as antiviral, anticancer, and antimicrobial agents . Additionally, they are used in the development of new drugs and therapeutic agents. In industry, indole derivatives are employed in the production of dyes, pigments, and other chemical products .
Mecanismo De Acción
The mechanism of action of 6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors with high affinity, influencing various biological processes . For example, they can modulate the activity of enzymes, receptors, and signaling pathways, leading to their therapeutic effects. The exact molecular targets and pathways involved depend on the specific indole derivative and its intended application.
Comparación Con Compuestos Similares
6-(1H-Indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole can be compared with other indole derivatives, such as 1H-indole-3-carbaldehyde and its related compounds . These compounds share similar structural features and biological activities but differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific tricyclic structure, which imparts distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable precursor for the synthesis of biologically active molecules. Its diverse applications in chemistry, biology, medicine, and industry highlight its importance as a research tool and therapeutic agent.
Propiedades
Número CAS |
258329-25-8 |
|---|---|
Fórmula molecular |
C26H17N3 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
6-(1H-indol-3-yl)-5,7-dihydroindolo[2,3-b]carbazole |
InChI |
InChI=1S/C26H17N3/c1-4-10-21-17(9-1)20(14-27-21)24-25-18(15-7-2-5-11-22(15)28-25)13-19-16-8-3-6-12-23(16)29-26(19)24/h1-14,27-29H |
Clave InChI |
ADBUIDURBNFBEM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC4=C(C(=C3N2)C5=CNC6=CC=CC=C65)NC7=CC=CC=C74 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12914448.png)
![3,3-Diphenylnaphtho[1,2-c]furan-1(3h)-one](/img/structure/B12914455.png)
![1-[4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)phenyl]ethan-1-one](/img/structure/B12914470.png)




![N,N-Dimethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-amine](/img/structure/B12914508.png)



![3-[2-(5-Methyl-2-oxocyclohexyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B12914536.png)

![6-(Prop-1-en-2-yl)-2H-furo[2,3-f][1,3]benzodioxole](/img/structure/B12914538.png)
